REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([Cl:16])[N:3]=1.[O:17]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[O:20][CH2:19][CH:18]1[C:27]([N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1)=[O:28]>C(O)CCC>[ClH:16].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([N:32]2[CH2:33][CH2:34][N:29]([C:27]([CH:18]3[O:17][C:22]4[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=4[O:20][CH2:19]3)=[O:28])[CH2:30][CH2:31]2)[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solid product collected
|
Type
|
WASH
|
Details
|
washed with cold n-butanol (2×250 ml.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
The crude product was dissolved in hot (80° C.) dimethylformamide (530 ml.) and water (130 ml.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to about 300 ml
|
Type
|
TEMPERATURE
|
Details
|
, then cooled
|
Type
|
ADDITION
|
Details
|
ether (1.8 l.) added
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C1COC2=C(O1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |